2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile
Description
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7H2,1H3 |
InChI Key |
RNWPJBFPXXPOBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-phenyl-1H-1,2,4-triazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenyl-1H-1,2,4-triazole: Lacks the acetonitrile group but shares the triazole core.
2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile: Similar structure but without the phenyl group.
5-phenyl-1H-1,2,4-triazole-3-acetonitrile: Different substitution pattern on the triazole ring.
Uniqueness
2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both the phenyl and acetonitrile groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and comparative efficacy against various cell lines.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C12H12N4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C(=NNC(=N1)C2=CC=CC=C2)CC#N |
This compound exhibits a triazole ring system, which is known for its ability to interact with biological targets through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
Case Study: MCF-7 Breast Cancer Cells
In vitro studies using the MTT assay demonstrated that triazole derivatives exhibit significant cytotoxicity against MCF-7 cells (human breast cancer). The most potent derivatives led to an IC50 value of approximately 19.6 µM , indicating effective growth inhibition. The mechanism involved apoptosis induction through the modulation of apoptotic proteins such as Bcl-2 and Bax . Specifically:
- Bax protein levels were upregulated.
- Bcl-2 protein levels were downregulated.
This shift in protein expression ratios suggests a pro-apoptotic effect leading to increased cell death in cancerous cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to apoptosis. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase pathways .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the S phase, further contributing to its anticancer efficacy .
Comparative Efficacy
Comparative studies with other triazole derivatives indicate that while many share similar structural features, variations in substituents significantly affect their biological activity. For example:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2-(1-Methyl-5-phenyl...) | 19.6 | MCF-7 |
| Coumarin-Triazole Hybrid | 15.0 | MCF-7 |
| Standard Chemotherapy Agent | 25.0 | MCF-7 |
These findings suggest that structural modifications can enhance or diminish anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
